![molecular formula C9H8N2O2 B13102603 3-Oxoisoindoline-1-carboxamide](/img/structure/B13102603.png)
3-Oxoisoindoline-1-carboxamide
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Overview
Description
3-Oxoisoindoline-1-carboxamide is a heterocyclic compound that belongs to the isoindoline family. This compound is characterized by a five-membered ring containing one nitrogen atom and a carbonyl group at the 3-position. It has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxoisoindoline-1-carboxamide can be achieved through various methods. One efficient synthetic route involves the Ugi reaction, which combines 2-formylbenzoic acid, amines, and isocyanides . The reaction is typically carried out in methanol at ambient temperature, followed by purification using preparative liquid chromatography . Another method involves the Strecker approach, where 2-carboxybenzaldehyde, TMSCN, and benzylic or aliphatic amines are used with OSU-6 as the catalyst .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes such as the Ugi reaction due to its efficiency and high yield. The use of robust catalysts like OSU-6 also facilitates the recycling process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Oxoisoindoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used under basic conditions.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Hydroxy derivatives.
Substitution: Substituted amides and esters.
Scientific Research Applications
Synthesis of 3-Oxoisoindoline-1-carboxamide
The synthesis of this compound derivatives has been achieved through various methodologies, including the Ugi reaction and other multi-component reactions. These methods allow for the efficient formation of complex structures with high regioselectivity and yield:
- Ugi Reaction : This reaction is a cornerstone in synthesizing this compound derivatives. A notable study demonstrated a sequential four-component Ugi reaction combined with oxidative nucleophilic substitution, yielding compounds under mild conditions with excellent atom economy .
- Click Chemistry : Another approach involves the combination of Ugi reactions with click chemistry to create hybrid compounds, such as the 1,2,3-triazole-3-oxoisoindoline-1-carboxamide system .
Biological Activities
The biological activities of this compound derivatives have been extensively studied, revealing promising results in various therapeutic areas:
Anticancer Activity
Several studies have highlighted the anticancer potential of these compounds:
- Mechanism of Action : Compounds based on the oxoisoindoline scaffold have shown significant antiproliferative activity against multiple cancer cell lines. For instance, one study reported IC50 values ranging from 3.5 to 8.7 μM against breast (MCF-7), lung (A549), and ovarian (SKOV3) cancer cell lines .
- In Vivo Efficacy : In vivo studies using mouse xenograft models demonstrated substantial tumor growth inhibition (up to 80%) without notable toxicity at specific dosages .
Pain Management
Research has indicated that certain this compound derivatives act as potent blockers of voltage-gated sodium channels, particularly Na(V)1.7, which is implicated in pain sensation:
- Preclinical Studies : Compounds such as those characterized in a study showed concentration-dependent inhibition in rat pain models, suggesting their potential utility in developing pain therapeutics .
Case Study 1: Anticancer Compound Development
A series of oxoisoindoline derivatives were synthesized and evaluated for their anticancer properties. The most potent compound exhibited an IC50 value of 2.29 μM against MDA-MB-231 cells, demonstrating its ability to induce apoptosis and disrupt critical survival pathways .
Case Study 2: Pain Therapeutics
In a preclinical model assessing pain relief, several oxoisoindoline carboxamides showed significant efficacy in reducing pain responses in nerve injury-induced models. Compounds demonstrated over a 100-fold selectivity for Na(V)1.7 over Na(V)1.5, highlighting their potential as targeted pain medications .
Data Tables
Compound | IC50 (μM) | Target | Activity |
---|---|---|---|
Compound A | 2.29 | MDA-MB-231 | Anticancer activity |
Compound B | 0.81 | Tubulin polymerization | Inhibitor |
Compound C | >100 | Na(V)1.7 | Pain relief |
Mechanism of Action
The mechanism of action of 3-Oxoisoindoline-1-carboxamide involves its interaction with specific molecular targets. For instance, it acts as a state-dependent blocker of voltage-gated sodium channels, particularly NaV1.7 . This interaction inhibits the rising phase of the action potential in neuronal cells, thereby exerting analgesic effects . The compound’s ability to inhibit acetylcholinesterase also contributes to its neuroprotective properties .
Comparison with Similar Compounds
- 2-(1-Benzylpiperidin-4-yl)-3-oxo-N-(2,4,4-trimethylpentan-2-yl)isoindoline-1-carboxamide
- N-(tert-Butyl)-2-[2-(diethylamino)ethyl]-3-oxoisoindoline-1-carboxamide
Comparison: 3-Oxoisoindoline-1-carboxamide stands out due to its potent state-dependent blocking activity on NaV1.7 channels, which is not as pronounced in similar compounds . Additionally, its acetylcholinesterase inhibitory activity is relatively higher, making it a more effective candidate for neuroprotective applications .
Biological Activity
3-Oxoisoindoline-1-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, and its potential therapeutic applications, supported by relevant research findings and case studies.
Overview and Synthesis
This compound can be synthesized through various methods, including the Ugi reaction and oxidative nucleophilic substitution . A notable approach involves a four-component reaction that utilizes mild conditions to achieve high regio- and chemoselectivity, resulting in good yields of the desired derivatives . The synthesis typically starts with 2-carboxybenzaldehyde and involves the use of catalysts such as OSU-6, which enhances the efficiency of the reaction .
The primary mechanism of action for this compound involves its interaction with voltage-gated sodium channels , particularly NaV1.7. This compound acts as a state-dependent blocker , which modulates neuronal signaling pathways, leading to a reduction in pain perception. The biochemical pathways affected by this compound include alterations in cellular signaling and gene expression, which can influence various physiological processes.
Biological Activities
This compound exhibits several biological activities:
- Analgesic Properties : Due to its ability to block sodium channels, it has been studied for its potential as an analgesic agent.
- Antioxidant Activity : Derivatives of this compound have shown promise in mitigating oxidative stress, suggesting potential therapeutic applications in conditions characterized by oxidative damage.
- Antimicrobial Effects : Some studies indicate that isoindoline derivatives may possess antimicrobial properties, although specific data on this compound is limited .
Case Study 1: Analgesic Efficacy
A study focusing on the analgesic effects of this compound demonstrated significant pain relief in animal models. The compound was administered at varying dosages, revealing a dose-dependent relationship with pain reduction. The study highlighted the compound's potential for developing new pain management therapies .
Case Study 2: Antioxidant Properties
Research investigating the antioxidant capabilities of this compound derivatives found that they effectively scavenged free radicals in vitro. This property suggests their utility in preventing cellular damage associated with oxidative stress-related diseases .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Isoindoline derivative | Analgesic, Antioxidant |
3-Oxoisoindoline-5-carboxylic acid | Isoindoline derivative | Antioxidant, Antimicrobial |
Indole derivatives | Indole core structure | Various (e.g., Antimicrobial) |
This table illustrates the unique position of this compound within a broader class of isoindoline compounds. Its ability to form stable derivatives with significant biological activity distinguishes it from other related compounds.
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-oxo-1,2-dihydroisoindole-1-carboxamide |
InChI |
InChI=1S/C9H8N2O2/c10-8(12)7-5-3-1-2-4-6(5)9(13)11-7/h1-4,7H,(H2,10,12)(H,11,13) |
InChI Key |
XRJWQHDBFCGEPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(NC2=O)C(=O)N |
Origin of Product |
United States |
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